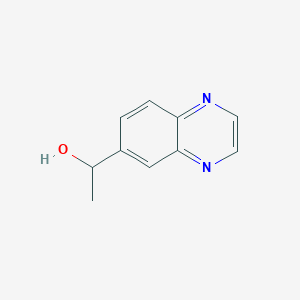

1-(Quinoxalin-6-yl)ethanol

Übersicht

Beschreibung

1-(Quinoxalin-6-yl)ethanol is a chemical compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-6-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(quinoxalin-6-yl)ethanone using a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired product with good purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Quinoxalin-6-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(quinoxalin-6-yl)ethanone.

Reduction: The compound can be further reduced to form 1-(quinoxalin-6-yl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

- Oxidation of this compound yields 1-(quinoxalin-6-yl)ethanone.

- Reduction can yield 1-(quinoxalin-6-yl)ethane.

- Substitution reactions can produce various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Quinoxalin-6-yl)ethanol and its derivatives have been investigated for their potential therapeutic properties, including:

- Antimicrobial Activity : Quinoxaline derivatives exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against resistant strains of bacteria and fungi .

- Anticancer Properties : Numerous studies have indicated that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For example, a study demonstrated that specific derivatives of quinoxaline exhibited selective growth inhibition against human colon carcinoma HCT116 cells .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | HCT116 | 4.4 |

| Compound 2 | MCF-7 | 3.0 |

| Compound 3 | MALME-M | 2.5 |

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in critical biological processes. For example, it has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism.

Material Science

In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance the fluorescence or conductivity of materials used in electronic devices.

Case Study 1: Anticancer Activity

A study published in MDPI evaluated several quinoxaline derivatives for their anticancer activity against a panel of cancer cell lines. The results indicated that compounds containing electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of quinoxaline were tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed that certain modifications increased the compounds' effectiveness against resistant strains, suggesting potential for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 1-(quinoxalin-6-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound of 1-(quinoxalin-6-yl)ethanol, known for its broad range of biological activities.

1-(Quinoxalin-6-yl)ethanone: An oxidized form of this compound with different chemical properties and applications.

1-(Quinoxalin-6-yl)ethane: A reduced form of this compound with distinct chemical behavior.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

1-(Quinoxalin-6-yl)ethanol is a derivative of quinoxaline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been studied extensively for their pharmacological properties. They exhibit various biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory effects. The parent compound, quinoxaline, serves as a scaffold for many bioactive molecules due to its ability to interact with multiple biological targets .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate the activity of various receptors, influencing signaling pathways critical for cellular functions.

- Cellular Signaling Interference : The compound can disrupt cellular signaling pathways that are often hijacked by cancer cells to promote growth and metastasis .

Anticancer Activity

This compound has shown promising results in anticancer studies. For instance:

- In Vitro Studies : In various studies, quinoxaline derivatives exhibited significant antiproliferative effects against cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established anticancer drugs .

- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. Specific studies indicated that these compounds can lead to G1 phase arrest and decrease mitochondrial membrane potential, ultimately triggering apoptotic pathways .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting bacterial growth. This activity is crucial in the context of rising antibiotic resistance .

Case Studies

Several studies highlight the efficacy of quinoxaline derivatives in clinical and preclinical settings:

- Anticancer Efficacy : A study evaluated multiple quinoxaline derivatives against a panel of cancer cell lines. The results indicated that certain compounds exhibited over 50% growth inhibition against melanoma and lung cancer cell lines .

- Antimicrobial Testing : Research on novel quinoxaline-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.25 µg/ml against resistant strains .

Data Table: Biological Activities of Quinoxaline Derivatives

Eigenschaften

IUPAC Name |

1-quinoxalin-6-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBZDWQJDRHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=NC=CN=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.